molecular formula C24H10ClF2N5Na4O13S4 B13405707 1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt CAS No. 71720-91-7

1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt

Cat. No.: B13405707
CAS No.: 71720-91-7
M. Wt: 870.0 g/mol
InChI Key: VNDOWZLMZGGEFM-UHFFFAOYSA-J
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Description

1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its naphthalene backbone with multiple sulfonic acid groups and an azo linkage. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt involves several steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-Naphthalenetrisulfonic acid, 7-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its combination of sulfonic acid groups, azo linkage, and pyrimidine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

71720-91-7

Molecular Formula

C24H10ClF2N5Na4O13S4

Molecular Weight

870.0 g/mol

IUPAC Name

tetrasodium;7-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C24H14ClF2N5O13S4.4Na/c25-19-22(26)29-24(27)30-23(19)28-11-1-2-13-9(3-11)6-18(49(43,44)45)20(21(13)33)32-31-15-8-14-10(5-17(15)48(40,41)42)4-12(46(34,35)36)7-16(14)47(37,38)39;;;;/h1-8,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;;/q;4*+1/p-4

InChI Key

VNDOWZLMZGGEFM-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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